Cytotoxic Potency of Daphneolone vs. Its 4'-O-β-D-Glucoside Against A375-S2 Human Melanoma Cells
In a comparative cytotoxicity screening against human melanoma A375-S2 cells using the MTT assay method, daphneolone (compound 1) exhibited an IC₅₀ value of 29.8 μM [1]. Its glycosylated derivative, S-(+)-daphneolone-4'-O-β-d-glucoside (compound 4), showed an IC₅₀ value of 150.0 μM under identical assay conditions [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | 29.8 μM |
| Comparator Or Baseline | S-(+)-daphneolone-4'-O-β-d-glucoside: 150.0 μM |
| Quantified Difference | 5.0-fold higher potency (lower IC₅₀) for daphneolone |
| Conditions | Human melanoma A375-S2 cells; MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium hydrobromide] assay |
Why This Matters
This 5-fold potency difference demonstrates that glycosylation abolishes the cytotoxic activity of the daphneolone scaffold; procurement of the correct aglycone form is essential for any study requiring intact cytotoxic pharmacology.
- [1] Wang LB, et al. Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells. J Asian Nat Prod Res. 2012;14(11):1005-1010. doi:10.1080/10286020.2012.701206. PMID: 23106433. View Source
